molecular formula C10H16N2O2S B086087 3-amino-N,N-diethylbenzenesulfonamide CAS No. 10372-41-5

3-amino-N,N-diethylbenzenesulfonamide

Katalognummer B086087
CAS-Nummer: 10372-41-5
Molekulargewicht: 228.31 g/mol
InChI-Schlüssel: CTBWWPIIRKWDDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sildenafil chlorosulfonyl is a synthetic intermediate used in the production of sildenafil, a well-known phosphodiesterase type 5 inhibitor. Sildenafil is primarily used for the treatment of erectile dysfunction and pulmonary arterial hypertension. The chlorosulfonyl derivative plays a crucial role in the synthesis of sildenafil by introducing the sulfonyl functional group, which is essential for the compound’s biological activity .

Wissenschaftliche Forschungsanwendungen

Sildenafil chlorosulfonyl has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of sildenafil and its analogues.

    Biology: Studied for its potential effects on various biological pathways.

    Medicine: Investigated for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of sildenafil and related compounds.

Wirkmechanismus

Sildenafil chlorosulfonyl itself does not have a direct mechanism of action but serves as a precursor in the synthesis of sildenafil. Sildenafil acts by inhibiting phosphodiesterase type 5, an enzyme responsible for the breakdown of cyclic guanosine monophosphate. This inhibition leads to increased levels of cyclic guanosine monophosphate, resulting in relaxation of smooth muscle cells and increased blood flow .

Similar Compounds:

    Tadalafil: Another phosphodiesterase type 5 inhibitor used for erectile dysfunction and pulmonary arterial hypertension.

    Vardenafil: Similar to sildenafil, used for erectile dysfunction.

Comparison:

Safety and Hazards

The safety information available indicates that 3-amino-N,N-diethylbenzenesulfonamide may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sildenafil chlorosulfonyl involves the chlorosulfonation of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one. This reaction is typically carried out using chlorosulfonic acid and thionyl chloride as reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the preparation of sildenafil chlorosulfonyl follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise temperature control to optimize the reaction conditions. The product is then purified through crystallization and filtration to obtain sildenafil chlorosulfonyl with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Sildenafil chlorosulfonyl undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with various nucleophiles, such as amines, to form different derivatives.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines and alcohols, typically carried out in the presence of a base such as triethylamine.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

Major Products Formed:

    Substitution Reactions: Various sulfonamide derivatives.

    Reduction Reactions: Sulfide derivatives.

    Oxidation Reactions: Sulfonic acid derivatives.

Eigenschaften

IUPAC Name

3-amino-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-7-5-6-9(11)8-10/h5-8H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBWWPIIRKWDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387993
Record name 3-Amino-N,N-diethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10372-41-5
Record name 3-Amino-N,N-diethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N,N-diethylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The N,N-diethyl-3-(nitro)benzenesulfonamide (3.9 g) was dissolved in methanol (60 ml) and, after an addition of conc. hydrochloric acid (10 ml), reduced iron (4.2 g) was added and the mixture was stirred at room temperature for 2 hours. After filtration, methanol was evaporated under a reduced pressure and the residue was made basic with an addition of 4N sodium hydroxide. The iron oxide precipitated was separated by filtration, washed with methylene chloride (50 ml). Also the filtrate was extracted with methylene (50 ml×2) and combined with the methylene chloride washing, followed by drying over anhydrous sodium sulfate. Evaporation of the solvent gave N,N-diethyl-3-(amino)benzenesulfonamide (3.0 g) (m.p. 82°-84° C.).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
reduced iron
Quantity
4.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N,N-diethylbenzenesulfonamide
Reactant of Route 2
3-amino-N,N-diethylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-amino-N,N-diethylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-amino-N,N-diethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3-amino-N,N-diethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-amino-N,N-diethylbenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.